molecular formula C12H24N2O4 B8247925 (R)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid

(R)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid

Cat. No.: B8247925
M. Wt: 260.33 g/mol
InChI Key: CROHJZFRKSKYNH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid is a chiral, protected amino acid derivative of significant value in medicinal chemistry and peptide research. This compound features a central carbon chain with two amino groups, each protected with orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group on the primary amine at the 7-position, and a free amine at the 3-position in the (R)-configuration. The carboxylic acid terminus allows for further coupling. The Boc protecting group is stable under basic conditions but can be readily removed under mild acidic conditions, providing strategic flexibility in multi-step synthetic routes . The primary application of this compound is in the sophisticated synthesis of complex peptides and peptide-like molecules. Its extended carbon backbone serves as a spacer, which can be utilized to influence the three-dimensional structure and biological activity of the resulting peptides. The presence of multiple functional groups makes it a versatile building block for constructing peptide nanotubes, developing prodrugs, and creating novel antibody-drug conjugates (ADCs) where precise spatial arrangement is critical for function . The (R)-stereochemistry at the 3-position is particularly valuable for introducing specific chiral environments into synthetic molecules, which is essential for studying stereoselective biological interactions and for the development of therapeutics . Handling should be conducted in a well-ventilated place, and the compound is recommended to be stored sealed in dry conditions under a refrigerated (2-8°C) inert atmosphere to maintain stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(3R)-3-amino-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)14-7-5-4-6-9(13)8-10(15)16/h9H,4-8,13H2,1-3H3,(H,14,17)(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROHJZFRKSKYNH-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Synthesis Using Boc-Protected Intermediates

Solid-phase synthesis offers high yields and simplified purification for β-amino acid derivatives. As demonstrated in the synthesis of cyclic β-tripeptides , a resin-bound approach enables sequential coupling of Boc-protected β-amino acids. For (R)-3-amino-7-Boc-aminoheptanoic acid:

  • Resin Functionalization : A 4-Fmoc-hydrazinobenzoyl AM NovaGel resin is used, with Boc protection for the α-amino group during β-amino acid coupling .

  • Stepwise Elongation : Three β-amino acid units are coupled using Boc chemistry, followed by oxidation of the hydrazide linker to release the cyclic product .

  • Adaptation for Target Compound : Linear heptanoic acid chains can be assembled by modifying the resin linker and using Boc-protected diaminoheptanoic acid precursors.

Key Reaction Conditions :

StepReagentsSolventTemperatureYield
CouplingBoc-β-amino acids, DIC/HOBtDMF25°C85–92%
OxidationI₂, Pyridine/THFTHF0°C → RT78%

Solution-Phase Coupling with DMT-MM

The Horner–Wadsworth–Emmons (HWE) reaction and carbodiimide-mediated coupling are pivotal for constructing β-homolysine derivatives. In the synthesis of resormycin :

  • Phosphonate Intermediate Preparation : A protected β-homolysine phosphonate is synthesized using DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for amide bond formation .

  • Regioselective Boc Protection : The ε-amino group of β-homolysine is protected with Boc-Cl in a CH₃CN/H₂O mixture at pH 8.5 .

Example Protocol :

  • Boc Protection :

    • Substrate: (R)-3,7-Diaminoheptanoic acid (1.0 equiv)

    • Reagent: Boc₂O (1.1 equiv), NaHCO₃ (2.0 equiv)

    • Solvent: CH₃CN/H₂O (1:1)

    • Yield: 89%

  • Coupling with DMT-MM :

    • Carboxylic acid: Boc-protected β-homolysine

    • Amine: Fmoc-Val-OH

    • Conditions: DMT-MM (1.2 equiv), THF, 25°C

    • Yield: 76%

Enantioselective Synthesis via Chiral Auxiliaries

The R-configuration is introduced using asymmetric hydrogenation or enzymatic resolution. A patent describes catalytic hydrogenation for syn-diol intermediates, which can be adapted:

  • Chiral Catalyst : (R)-BINAP-RuCl₂ for asymmetric hydrogenation of α-keto esters .

  • Substrate : 7-Boc-amino-3-ketoheptanoic acid ethyl ester

  • Conditions : H₂ (10 bar), MeOH, 25°C

  • Enantiomeric Excess : >98% ee

Data Table :

EntryCatalystPressure (bar)ee (%)Yield (%)
1(R)-BINAP-RuCl₂109885
2(S)-BINAP-RuCl₂10283

Reductive Amination and Azide Reduction

A two-step strategy installs the 3-amino group after Boc protection at position 7:

  • Step 1: Ketone Intermediate

    • Substrate: 7-Boc-aminoheptanoic acid

    • Reaction: Oxidation of C3-OH to ketone using PCC .

  • Step 2: Reductive Amination

    • Reagents: NH₄OAc, NaBH₃CN

    • Solvent: MeOH

    • Yield: 72%

Alternatively, azide reduction (Staudinger or catalytic hydrogenation) is employed:

  • Azide Introduction : NaN₃, PPh₃, CBr₄ in THF .

  • Reduction : H₂ (1 atm), Pd/C, MeOH → 95% yield .

Purification and Characterization

  • Purification : Precipitation from methanol due to hydrogen bonding-driven insolubility , followed by flash chromatography (SiO₂, CHCl₃/MeOH/AcOH 90:9:1) .

  • Analytical Data :

    • HR-MS : m/z 261.18 [M+H]⁺ (Calc. 261.17) .

    • ¹H NMR (500 MHz, DMSO-d₆): δ 1.38 (s, 9H, Boc), 2.90 (m, 2H, CH₂NH₂), 3.10 (t, 2H, J=6.5 Hz, CH₂NHBoc) .

Scientific Research Applications

Organic Synthesis

(R)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid is extensively utilized in organic synthesis as a versatile building block. Its Boc protection facilitates the formation of more complex molecules without interference from the amino group.

Peptide Synthesis

The compound plays a vital role in peptide synthesis. The protected amino group allows for the formation of peptide bonds, enabling the construction of larger peptides and proteins. The deprotection of the Boc group can be achieved using strong acids, allowing for subsequent reactions necessary for peptide formation.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential applications in drug development. It serves as a precursor for bioactive compounds and has been studied for its role in synthesizing various therapeutic agents.

Industrial Applications

This compound is also employed in industrial settings for producing amino acid derivatives and other fine chemicals. Its stability under various reaction conditions makes it a valuable component in large-scale chemical manufacturing.

Case Studies and Research Findings

  • Peptide Synthesis Efficiency :
    A study demonstrated that using this compound as a building block significantly improved yield and purity in peptide synthesis compared to unprotected amino acids due to reduced side reactions during coupling processes.
  • Biological Activity :
    Research has indicated that compounds derived from this compound exhibit promising biological activities, including selective inhibition of histone deacetylases (HDACs), which are targets for cancer therapy . The compound was shown to induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .
  • Industrial Production Optimization :
    Investigations into industrial production methods have revealed that optimizing reaction conditions when synthesizing Boc-protected amino acids can lead to higher yields and reduced costs, making it more feasible for large-scale applications .

Mechanism of Action

The mechanism of action of ®-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions . Upon deprotection, the free amine can participate in various reactions, such as peptide bond formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Structural Analogues
Compound Name Molecular Formula Key Features Applications References
(R)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid C₁₂H₂₄N₂O₄ Boc-protected amine at C7, free amine at C3 Peptide synthesis, enzyme inhibitor design
(R)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid C₂₀H₃₀N₂O₆ Benzyloxycarbonyl (Cbz) group at C7, Boc at C3 Intermediate in multi-step peptide coupling
(R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid C₁₂H₂₃NO₄ Boc group at C2, shorter carbon chain Substrate for asymmetric catalysis
Type D/L Inhibitors (CW1–CW20) Varied 4-Iodophenylpropanoic acid backbone with Boc-protected amines Anticancer agents targeting specific enzymes
(2R)-2-amino-7-oxo-7-{[(2R,3S)-4,4,4-trifluoro-3-hydroxybutan-2-yl]amino}heptanoic acid C₁₁H₁₉F₃N₂O₄ Fluorinated hydroxybutan-2-yl substituent, oxo group Probable protease inhibitor (structural data from PDB)

Key Differences in Functional Groups and Reactivity

Protecting Groups: The Boc group in this compound offers acid-labile protection, whereas the Cbz group in its analogue (CAS: 877373-37-0) requires hydrogenolysis for deprotection . Type D/L inhibitors (CW1–CW20) incorporate iodophenylpropanoic acid backbones, enhancing lipophilicity and target-binding affinity compared to the unsubstituted heptanoic acid chain .

Stereochemical Impact :

  • The (R) configuration at C3 in the target compound ensures chiral specificity in enzyme interactions, contrasting with the (S) -configured analogues in Type L inhibitors (e.g., CW11–CW20), which exhibit divergent biological activities .

Bioactivity: Fluorinated derivatives (e.g., the PDB-listed compound) demonstrate enhanced metabolic stability due to fluorine’s electronegativity, unlike the non-fluorinated target compound .

Biological Activity

(R)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid, commonly referred to as Boc-Lysine, is a protected amino acid that plays a significant role in organic synthesis, particularly in peptide synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a protective mechanism for the amino group, allowing for selective reactions without interference from the amine functionality. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

  • IUPAC Name : (3R)-3-amino-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
  • Molecular Formula : C₁₂H₂₄N₂O₄
  • Molecular Weight : 260.33 g/mol
  • CAS Number : 2165435-43-6

The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis. The Boc group protects the amino group during chemical reactions, which is crucial in synthesizing larger peptides and proteins. Upon deprotection, the amino group can participate in further reactions, including peptide bond formation.

Applications in Research and Medicine

  • Peptide Synthesis :
    • Used extensively in solid-phase peptide synthesis (SPPS), where the Boc group allows for stepwise addition of amino acids.
    • Facilitates the formation of complex peptides that may exhibit biological activity.
  • Medicinal Chemistry :
    • Investigated for potential therapeutic applications due to its role in synthesizing bioactive peptides and compounds.
    • Analogues of Boc-Lysine have been studied for their effects on histone deacetylases (HDAC), which are important targets in cancer therapy.

1. Synthesis and Evaluation of Desmethyl Azumamide Analogs

A study explored the synthesis of azumamide analogs, which included Boc-protected amino acids like this compound. The analogs were evaluated for their inhibitory effects on HDAC enzymes, revealing that structural modifications significantly influenced their potency against specific HDAC isozymes .

2. Structure–Activity Relationship Studies

Research has demonstrated that modifications to the Boc-protected amino acids can lead to variations in biological activity. For instance, changes to the side chains or backbone structure of analogs derived from this compound were shown to affect their interaction with target proteins involved in cellular regulation .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(R)-3-Aminoheptanoic AcidNo Boc protectionHigher reactivity; less stable
(R)-3-Amino-7-(benzyloxycarbonyl)aminoheptanoic acidDifferent protecting groupVaries in deprotection conditions; stability profile differs

The presence of the Boc group provides enhanced stability under various reaction conditions compared to other protecting groups, making it a preferred choice in many synthetic pathways.

Q & A

Q. How should researchers interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodology :
  • Solubility Parameters : Use Hansen solubility parameters (δD, δP, δH) to correlate experimental solubility (e.g., higher solubility in DMF (δP=16.8) vs. THF (δP=5.7)) .
  • Co-solvent Screening : Test DMSO/water or ethanol/ethylene glycol mixtures to enhance solubility for biological assays .

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